8-Azidoimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azidoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-11-10-6-2-1-4-12-5-3-9-7(6)12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGCDDWAFSGFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743392 | |
| Record name | 8-Azidoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421595-82-6 | |
| Record name | 8-Azidoimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421595-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azidoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 8 Azidoimidazo 1,2 a Pyridine
Chemical Reactivity of the Azido (B1232118) Moiety
The azido group (-N₃) is a high-energy functional group known for its ability to undergo thermal or photochemical decomposition, primarily through the extrusion of molecular nitrogen (N₂). This reactivity is central to the chemical behavior of 8-azidoimidazo[1,2-a]pyridine.
The thermal decomposition of aromatic azides, including azidopyridines, is a well-established method for generating highly reactive nitrene intermediates. researchgate.net The process is initiated by the cleavage of the bond between the alpha and beta nitrogen atoms of the azido group, leading to the liberation of dinitrogen, a thermodynamically favorable process.
For heteroaromatic azides, the mechanism of thermal decomposition typically involves the extrusion of a nitrogen molecule as the initial and rate-limiting step. researchgate.net This leads to the formation of a transient and highly electrophilic nitrene species (an uncharged, monovalent nitrogen atom with a sextet of electrons). The subsequent fate of the nitrene is dictated by the reaction conditions and the molecular environment. In the absence of trapping agents, these nitrenes can undergo a variety of reactions, including intermolecular reactions that result in the formation of amorphous, polymeric materials characterized by polyconjugated fragments. researchgate.net
The thermal stability of azidopyridines can be significantly influenced by the position of the substituents. For instance, the presence of an azido group in the ortho position can lead to very low thermal stability. researchgate.net
Aryl azides are photosensitive and can be decomposed by ultraviolet light to generate nitrenes. This photochemical pathway offers a milder alternative to thermal decomposition for nitrene generation. The process is foundational to the use of aryl azides as photoaffinity labels for studying biological systems. Upon irradiation, this compound is expected to release N₂ to form the corresponding 8-nitrenoimidazo[1,2-a]pyridine. This highly reactive intermediate can then undergo various reactions, such as insertion into C-H or N-H bonds, or addition to double bonds, allowing for the covalent labeling of nearby molecules.
Reaction Mechanisms at the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring system possesses distinct regions of reactivity, influenced by the electron distribution within the bicyclic structure.
In the imidazo[1,2-a]pyridine system, electrophilic aromatic substitution is a key reaction for introducing functional groups. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. stackexchange.com Consequently, electrophilic substitution preferentially occurs on the five-membered imidazole (B134444) ring, which is more electron-rich.
The regioselectivity of this substitution is highly specific, with the C-3 position being the most favored site for electrophilic attack. stackexchange.com This preference can be rationalized by examining the stability of the Wheland intermediates formed during the reaction. Attack of an electrophile at C-3 results in an intermediate where the aromaticity of the six-membered pyridine ring is maintained, which is an energetically favorable state. stackexchange.com In contrast, attack at the C-2 position leads to an intermediate that disrupts the aromaticity of the pyridine ring. stackexchange.com
The presence of the azido group at the 8-position, which is an electron-withdrawing group, is expected to further deactivate the pyridine ring (C-5, C-6, C-7) to electrophilic attack, thus reinforcing the inherent preference for substitution at the C-3 position. A regioselective synthesis of 3-fluoroimidazo[1,2-a]pyridines using Selectfluor as the fluorinating agent proceeds via an electrophilic fluorination process. acs.org
The pyridine part of the imidazo[1,2-a]pyridine scaffold is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at one of its positions. While the azido group itself can potentially act as a leaving group, more commonly, substitutions are performed on halo-substituted imidazo[1,2-a]pyridines.
Studies on related systems have shown that nucleophilic substitution can occur. For example, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, the cyano or nitro group can be displaced by various nucleophiles. researchgate.net Specifically, nitrogen and oxygen nucleophiles tend to substitute the 2-cyano group, whereas sulfur nucleophiles displace the 3-nitro group. researchgate.net Furthermore, the synthesis of 8-carboxamido derivatives from 8-iodoimidazo[1,2-a]pyridine (B15351950) via palladium-catalyzed aminocarbonylation demonstrates that the C-8 position is reactive towards nucleophilic-type substitution reactions. mdpi.com This suggests that positions on the pyridine ring of this compound could undergo nucleophilic substitution under appropriate conditions, although direct displacement of substituents at C-5 or C-7 without prior functionalization is less common.
Recent advancements have highlighted the utility of radical reactions, particularly those induced by visible light, for the functionalization of the imidazo[1,2-a]pyridine core. nih.gov These methods often provide access to derivatives that are difficult to obtain through traditional ionic pathways.
The mechanism for these photochemically induced reactions typically involves the generation of a radical species which then adds to the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring to form a radical intermediate. nih.gov This intermediate can then be oxidized to a carbocation, which subsequently loses a proton to yield the C-3 functionalized product. nih.gov
A variety of functional groups can be introduced onto the imidazo[1,2-a]pyridine skeleton via radical pathways. While most functionalizations occur at the C-3 position, there are also methods for substitution at the C-5 position. nih.gov
| Reaction Type | Position of Functionalization | Radical Source Example | General Conditions |
|---|---|---|---|
| Trifluoromethylation | C-3 | Sodium triflinate (CF₃SO₂Na) | Visible light, photocatalyst |
| Perfluoroalkylation | C-3 | Perfluoroalkyl iodides (Rf-I) | Visible light, electron donor-acceptor complex |
| Difluoroalkylation | C-3 | Bromodifluoromethylaryl ketones | Visible light, organic base |
| Alkylation | C-5 | Alkyl N-hydroxyphthalimides | Visible light, photocatalyst (eosin Y) |
These radical-based methods demonstrate the versatility of the imidazo[1,2-a]pyridine core in accommodating new functional groups, which is crucial for the development of novel compounds with potential applications in various fields of chemistry.
Theoretical and Computational Studies on Reactivity and Stability
Theoretical and computational chemistry provides a powerful lens for examining the intricate details of molecular reactivity and stability. In the context of this compound, these methods offer invaluable insights into its electronic structure, potential reactive sites, and the energetic pathways of its transformations. By employing a suite of quantum chemical calculations, researchers can predict and rationalize the chemical behavior of this energetic molecule, guiding further experimental work.
Density Functional Theory (DFT) for Molecular Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the molecular properties and reactivity of heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are employed to optimize the ground-state geometry of this compound. nih.gov This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.
From this optimized geometry, a variety of electronic properties can be calculated to predict reactivity. The distribution of electron density, for instance, reveals which parts of the molecule are electron-rich or electron-poor, hinting at sites susceptible to electrophilic or nucleophilic attack. DFT is also the foundation for calculating the energies of the frontier molecular orbitals and other reactivity descriptors discussed in the following sections. These theoretical assessments are crucial for understanding the intrinsic stability of the molecule and anticipating its behavior in chemical reactions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energy Levels)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn
For this compound, the HOMO is typically distributed over the fused ring system, particularly the electron-rich imidazole portion. The azido group, being an electron-withdrawing substituent, is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted imidazo[1,2-a]pyridine core. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates enhanced electrophilicity.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | -6.25 | -1.10 | 5.15 |
| 8-Fluoroimidazo[1,2-a]pyridine | -6.40 | -1.25 | 5.15 |
| This compound (Estimated) | -6.50 | -1.80 | 4.70 |
Molecular Electrostatic Potential (MEP) and Dual Descriptor Analysis for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. nih.govmdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.
In this compound, the most negative potential is expected to be located around the nitrogen atoms of the pyridine and imidazole rings, as well as the terminal nitrogen of the azido group. These sites represent the most likely points for protonation and coordination with Lewis acids. The hydrogen atoms on the aromatic rings will exhibit positive electrostatic potential.
Dual descriptor analysis, derived from conceptual DFT, provides a more quantitative measure of local reactivity. It helps to distinguish between sites that are nucleophilic (where the dual descriptor is positive) and those that are electrophilic (where it is negative). This analysis can precisely pinpoint the atoms within the this compound molecule that are most likely to participate in specific types of reactions, complementing the qualitative picture provided by the MEP surface.
Quantum Chemical Parameters: Chemical Hardness, Softness, and Electrophilicity Index
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, offer a quantitative assessment of a molecule's stability and reactivity. These parameters include chemical hardness (η), softness (S), and the global electrophilicity index (ω).
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more polarizable and reactive.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.
The presence of the electron-withdrawing azido group at the C8 position is expected to increase the chemical hardness and the electrophilicity index of the imidazo[1,2-a]pyridine core, making it more susceptible to nucleophilic attack compared to the parent compound.
| Compound | Hardness (η) (eV) | Softness (S) (eV-1) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | 2.58 | 0.39 | 1.45 |
| 8-Fluoroimidazo[1,2-a]pyridine | 2.58 | 0.39 | 1.60 |
| This compound (Estimated) | 2.35 | 0.43 | 1.85 |
Computational Elucidation of Reaction Mechanisms and Transition States
Beyond predicting reactivity, computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this includes studying its participation in cycloadditions, thermal decompositions, or functionalization reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.
The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. By calculating the energy barrier (activation energy) associated with a transition state, chemists can predict the feasibility and kinetics of a proposed reaction pathway. For example, computational studies could explore the mechanism of thermal extrusion of N2 from the azido group to form a nitrene intermediate, a common reaction for aryl azides. These calculations would involve locating the transition state for N2 loss and determining the associated activation energy, providing insight into the temperatures required for this transformation. Such mechanistic investigations are vital for understanding and controlling the chemical behavior of this compound.
Advanced Functionalization and Derivatization Strategies for 8 Azidoimidazo 1,2 a Pyridine
Site-Selective C–H Functionalization of the Imidazo[1,2-a]pyridine (B132010) System
Direct C–H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized substrates. rsc.orgresearchgate.net Research has shown that the imidazo[1,2-a]pyridine system has distinct sites of reactivity that can be selectively targeted.
The C3 position is the most electron-rich and sterically accessible carbon, making it the primary site for electrophilic substitution and various metal-catalyzed C–H functionalization reactions. mdpi.comnih.gov A wide range of transformations, including arylations, thiolations, formylations, and alkylations, have been developed, often proceeding with high regioselectivity for the C3 position. mdpi.comnih.gov While specific studies commencing with 8-azidoimidazo[1,2-a]pyridine are not extensively detailed, the established methodologies for the parent scaffold are expected to be largely applicable. The presence of the 8-azido group, being an electron-withdrawing group, might modulate the reactivity of the pyridine (B92270) ring, but the inherent nucleophilicity of the C3 position in the imidazole (B134444) ring is anticipated to remain dominant.
Visible light-induced photocatalysis has emerged as a particularly effective method for C3 functionalization under mild conditions. mdpi.comnih.gov These reactions often proceed via radical pathways, and a broad substrate scope with excellent functional group tolerance has been demonstrated. mdpi.com For an 8-azido substituted scaffold, these mild conditions would be advantageous to avoid decomposition of the azide (B81097) moiety.
Functionalization at other positions (C2, C5, C6, C7) is less common but can be achieved through specific directing group strategies or by altering the electronic properties of the substrate. rsc.orgnih.gov For instance, installing a directing group at the N1 position can facilitate ortho-C–H activation at the C2 position of a substituent or potentially at the C8 position of the pyridine ring. nih.gov The inherent 8-azido group could electronically influence the selectivity of C-H functionalization across the pyridine ring, although this remains an area for further investigation.
Table 1: Representative C–H Functionalization Reactions on the Imidazo[1,2-a]pyridine Core Note: This table represents general reactions on the imidazo[1,2-a]pyridine scaffold. Substrate scope with an 8-azido substituent requires specific experimental validation.
| Position | Reaction Type | Reagents/Catalyst | Potential Product Type |
| C3 | Arylation | Aryl halides, Pd catalyst | 3-Aryl-8-azidoimidazo[1,2-a]pyridine |
| C3 | Thiolation | Thiols, oxidant | 3-Thio-8-azidoimidazo[1,2-a]pyridine |
| C3 | Formylation | TMEDA, Rose Bengal (photocatalyst) | This compound-3-carbaldehyde |
| C3 | Perfluoroalkylation | Perfluoroalkyl iodides, visible light | 3-(Perfluoroalkyl)-8-azidoimidazo[1,2-a]pyridine |
| C2/C-ortho | Directed Arylation | Aryl group at C2, Pd catalyst | 2-(Ortho-functionalized aryl)-8-azidoimidazo[1,2-a]pyridine |
Cross-Coupling Reactions for Peripheral Modifications and Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for scaffold diversification, enabling the formation of C-C, C-N, and C-O bonds. wikipedia.orgresearchgate.net For the this compound system, these reactions are typically performed on a corresponding 8-halo precursor, most commonly 8-bromo- or 8-iodoimidazo[1,2-a]pyridine (B15351950), followed by conversion of the halo group to the azide. Alternatively, the azide can be installed first, and its compatibility with various coupling conditions must be considered.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide. nih.govresearchgate.net Synthesizing 8-aryl- or 8-vinylimidazo[1,2-a]pyridines can be readily achieved from 8-bromo- or 8-iodoimidazo[1,2-a]pyridine precursors. researchgate.netmdpi.com The azide group is generally stable under Suzuki coupling conditions, allowing for the reaction to be performed on the 8-azido-substituted halide or, more commonly, by introducing the azide via nucleophilic substitution on the 8-halo compound post-coupling.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines at the periphery of the scaffold. wikipedia.orglibretexts.orgacsgcipr.org Starting from 8-bromo- or 8-iodoimidazo[1,2-a]pyridine, various amino substituents can be installed. This strategy is crucial for creating derivatives with modulated solubility, basicity, and hydrogen-bonding capabilities, which are key determinants of pharmacological activity. The azide functionality is typically robust enough to withstand the conditions of modern Buchwald-Hartwig protocols, which often employ milder bases and lower temperatures. wikipedia.org
The general workflow for these modifications often involves the synthesis of a halogenated imidazo[1,2-a]pyridine, which then serves as a versatile intermediate for various cross-coupling reactions.
Table 2: Common Cross-Coupling Reactions for Imidazo[1,2-a]pyridine Diversification
| Reaction Name | Bond Formed | Typical Precursor | Coupling Partner | Catalyst System (Typical) |
| Suzuki-Miyaura | C(sp²)–C(sp²) | 8-Iodo/Bromo-imidazo[1,2-a]pyridine | Aryl/Vinyl boronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |
| Buchwald-Hartwig | C(sp²)–N | 8-Iodo/Bromo-imidazo[1,2-a]pyridine | Primary/Secondary amine | Pd₂(dba)₃, phosphine (B1218219) ligand, base |
| Sonogashira | C(sp²)–C(sp) | 8-Iodo/Bromo-imidazo[1,2-a]pyridine | Terminal alkyne | Pd/Cu catalysts, base |
| Heck | C(sp²)–C(sp²) | 8-Iodo/Bromo-imidazo[1,2-a]pyridine | Alkene | Pd catalyst, base |
Post-Synthetic Transformations of the Azido (B1232118) Group (e.g., Reduction to Amine, Cycloaddition Products)
The 8-azido group is not merely a substituent but a versatile chemical handle that can be transformed into various other functionalities post-synthesis of the core scaffold. This allows for late-stage diversification, which is highly valuable in medicinal chemistry.
Reduction to Amine: The most common transformation of an aryl azide is its reduction to the corresponding primary amine. This conversion is highly efficient and can be achieved under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), or with reducing agents like stannous chloride (SnCl₂) or triphenylphosphine (B44618) (Staudinger reaction). The resulting 8-aminoimidazo[1,2-a]pyridine is a key intermediate for further derivatization, such as amide or sulfonamide formation, providing access to a large family of compounds with diverse properties.
Cycloaddition Reactions: The azide group is a classic 1,3-dipole, making it an ideal participant in cycloaddition reactions. The most prominent of these is the Azide-Alkyne Huisgen Cycloaddition, often referred to as "click chemistry". wikipedia.orgorganic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole linkage. It is highly efficient, regioselective, and tolerant of a vast array of functional groups, making it ideal for conjugating the this compound core to other molecules containing a terminal alkyne. mdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes and proceeds rapidly under physiological conditions, making it suitable for bioconjugation applications. nih.gov The reactivity of 8-azidopurine nucleosides in SPAAC reactions has been demonstrated, suggesting the analogous 8-azido group on the imidazo[1,2-a]pyridine ring would be similarly reactive. nih.govfiu.edu
These cycloaddition reactions provide a robust and modular approach to link the this compound core to other fragments, including small molecules, peptides, carbohydrates, or reporter tags, to generate complex architectures and probe biological interactions. mdpi.com
Synthesis of Libraries of this compound Derivatives for High-Throughput Screening
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous marketed drugs and biologically active compounds. nih.govresearchgate.net Consequently, the synthesis of compound libraries based on this scaffold is a common strategy in drug discovery for high-throughput screening (HTS). researchgate.netnih.gov
The this compound core is an excellent starting point for library synthesis due to the versatile reactivity of the azide. A divergent synthetic approach can be employed where a common 8-azido intermediate is reacted with a diverse set of building blocks to rapidly generate a large library of related compounds.
Strategies for Library Synthesis:
Click Chemistry-based Libraries: A library of diverse terminal alkynes can be reacted with the this compound core via CuAAC in a parallel synthesis format. This allows for the rapid generation of a large number of triazole-linked derivatives. mdpi.com
Multi-component Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction can be used to construct the imidazo[1,2-a]pyridine core itself from diverse starting materials. rsc.org An azide-containing building block, such as an azido-substituted 2-aminopyridine (B139424), could potentially be incorporated to generate a library of 8-azido derivatives.
Functionalization of the Core: A library can be built by first synthesizing the this compound core and then applying a range of C-H functionalization or cross-coupling reactions to a diverse set of substrates at other positions (e.g., C3). mdpi.comresearchgate.net
These libraries can then be screened against various biological targets, such as kinases, G-protein coupled receptors, or infectious agents, to identify initial "hit" compounds for further lead optimization. nih.govnih.gov The modular nature of the syntheses allows for rapid follow-up and exploration of the structure-activity relationship (SAR) around the initial hits.
Spectroscopic and Structural Characterization of 8 Azidoimidazo 1,2 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be mapped out.
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For the imidazo[1,2-a]pyridine (B132010) ring system, protons on the pyridine (B92270) and imidazole (B134444) moieties exhibit characteristic chemical shifts. The introduction of an azido (B1232118) group (-N₃), which is moderately electron-withdrawing, at the C8 position is expected to deshield the adjacent proton (H7), causing its resonance to shift downfield compared to the unsubstituted parent compound.
The expected ¹H NMR spectrum of 8-azidoimidazo[1,2-a]pyridine would show distinct signals for each of the five aromatic protons. The protons H5 and H6 would likely appear as a triplet and a doublet of doublets, respectively, while H7 would be a doublet. The imidazole protons, H2 and H3, would typically appear as singlets or doublets depending on substitution.
Table 1: Comparison of Reported ¹H NMR Chemical Shifts (δ) for Imidazo[1,2-a]pyridine and Predicted Shifts for an 8-Substituted Derivative.
| Proton | Imidazo[1,2-a]pyridine (CDCl₃) δ [ppm] | 7-Methyl-2-phenylimidazo[1,2-a]pyridine (CDCl₃) δ [ppm] tci-thaijo.org |
| H2 | ~7.95 (s) | 7.80 (s) |
| H3 | ~7.55 (s) | - |
| H5 | ~8.08 (d) | 8.00 (d, 6.9 Hz) |
| H6 | ~6.75 (t) | 6.62 (d, 6.9 Hz) |
| H7 | ~7.15 (t) | 7.36 (m, part of phenyl) |
| H8 | ~7.60 (d) | - |
| CH₃ | - | 2.40 (s) |
Note: Data for the exact 8-azido derivative is not available; the table illustrates typical shifts for the scaffold.
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine core are sensitive to the electronic effects of substituents. The carbon atom directly attached to the azido group (C8) is expected to experience a significant downfield shift. Other carbons in the pyridine ring (C5, C6, C7) and the bridgehead carbon (C8a) will also be affected.
Table 2: Comparison of Reported ¹³C NMR Chemical Shifts (δ) for Imidazo[1,2-a]pyridine and a Substituted Derivative.
| Carbon | Imidazo[1,2-a]pyridine (DMSO-d₆) δ [ppm] | 7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (DMSO-d₆) δ [ppm] tci-thaijo.org |
| C2 | ~135.0 | 145.9 |
| C3 | ~117.5 | 110.5 |
| C5 | ~124.5 | 115.5 |
| C6 | ~112.0 | 115.8 |
| C7 | ~123.0 | 136.7 |
| C8 | ~117.0 | - |
| C8a | ~145.0 | 142.2 |
Note: This table provides representative data for the scaffold to illustrate typical chemical shift ranges.
2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H5-H6 and H6-H7, confirming their connectivity within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from H7 to C5 and C8a, and from H5 to C7 and C8a, would help to confirm the structure of the pyridine portion of the ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azido group. This peak is typically observed in the range of 2100–2160 cm⁻¹. The presence of this intense band provides clear evidence for the successful incorporation of the azido moiety.
Other characteristic bands would include:
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.
~1640-1450 cm⁻¹: C=C and C=N stretching vibrations within the fused aromatic ring system. researchgate.netresearchgate.net
~1300-1000 cm⁻¹: In-plane C-H bending vibrations.
~900-650 cm⁻¹: Out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern on the aromatic rings.
Table 3: Expected Characteristic IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2160 - 2100 | N=N=N Asymmetric Stretch | Strong, Sharp |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1640 - 1450 | Aromatic C=C and C=N Stretch | Medium to Strong |
| ~1260 | N=N=N Symmetric Stretch | Weak |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry, HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₇H₅N₅), the expected monoisotopic mass is approximately 159.0596 g/mol . High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement, typically to within a few parts per million (ppm).
A characteristic fragmentation pathway for aromatic azides under electron ionization (EI) or electrospray ionization (ESI) conditions is the loss of a molecule of nitrogen (N₂, 28 Da) to form a nitrene intermediate, which may then undergo further rearrangement. mdpi.com This fragmentation would result in a significant peak at m/z [M-28]⁺.
Table 4: Predicted Mass Spectrometry Data for this compound.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₇H₆N₅⁺ | 160.0672 | Protonated molecular ion |
| [M]⁺˙ | C₇H₅N₅⁺˙ | 159.0596 | Molecular ion |
| [M-N₂]⁺˙ | C₇H₅N₃⁺˙ | 131.0534 | Fragment from loss of N₂ |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyridine core is a chromophore that exhibits characteristic absorption bands in the UV region, typically arising from π→π* transitions. The position and intensity of these absorption maxima (λₘₐₓ) can be influenced by substituents on the ring system.
The parent imidazo[1,2-a]pyridine shows multiple absorption bands in the UV spectrum. The introduction of an azido group, which can act as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system through the lone pairs on the nitrogen atoms. Studies on other heterocyclic azides have shown absorption bands in the 250-400 nm range.
Table 5: Representative UV-Visible Absorption Data for Imidazo[1,2-a]pyridine Derivatives.
| Compound | Solvent | λₘₐₓ (nm) |
| Imidazo[1,2-a]pyridine | Ethanol | 235, 280, 315 |
| 3-hydroxymethyl imidazo[1,2-a]pyridine | Cyclohexane | ~280, ~315 |
| Azido-substituted heterocycles | Various | Typically 250-400 |
Note: Data represents typical values for the scaffold and related functional groups, as specific data for the 8-azido derivative is limited.
Advanced Spectroscopic and Diffraction Methods (e.g., X-ray Diffraction, X-ray Absorption Spectroscopy for metal complexes)nih.gov
Advanced analytical techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement and the electronic structure of novel compounds. In the study of this compound and its derivatives, X-ray diffraction and X-ray absorption spectroscopy are powerful methods for detailed structural characterization, particularly for elucidating crystal packing and the coordination environment in metal complexes.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise molecular structure of crystalline solids. While specific crystallographic data for this compound is not extensively available in the reviewed literature, the analysis of other imidazo[1,2-a]pyridine derivatives provides a strong precedent for its application.
For various imidazo[1,2-a]pyridine-based compounds, single-crystal XRD studies have been crucial in confirming their chemical structures. nih.gov These studies allow for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. For instance, in a series of synthesized imidazo[1,2-a]pyridine derivatives, XRD analysis revealed how different substituents influence the planarity of the bicyclic ring system and the orientation of appended functional groups. nih.gov
The general procedure for such an analysis involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined.
Should single crystals of this compound derivatives be obtained, XRD analysis would be expected to provide invaluable information on:
The planarity of the imidazo[1,2-a]pyridine core and the effect of the 8-azido group on its geometry.
The conformation of the azido group (-N₃) and its orientation relative to the fused ring system.
Intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
A hypothetical data table for a crystalline derivative of this compound, based on typical parameters for related structures, is presented below to illustrate the type of information that would be obtained.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
| R-factor (%) | 4.5 |
X-ray Absorption Spectroscopy of Metal Complexes
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. It is particularly valuable for studying metal complexes in various states, including crystalline, amorphous, and solution. While no specific XAS studies on metal complexes of this compound were found, the technique's application to complexes with other pyridine-type ligands demonstrates its potential.
XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information about the oxidation state and coordination geometry of the absorbing atom.
EXAFS gives details about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom.
For a hypothetical metal complex involving an this compound ligand, XAS could be employed to determine:
The oxidation state of the central metal ion.
The coordination number and geometry (e.g., octahedral, tetrahedral).
The bond distances between the metal center and the coordinating atoms of the this compound ligand and any other co-ligands.
The data obtained from XAS are crucial for understanding the electronic effects of the ligand on the metal center and for correlating structural features with the chemical reactivity and physical properties of the complex.
Applications of 8 Azidoimidazo 1,2 a Pyridine in Advanced Chemical and Biological Research
Click Chemistry Applications
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become an indispensable tool in chemical and biological sciences. The azide (B81097) functional group of 8-Azidoimidazo[1,2-a]pyridine is a key player in some of the most powerful click reactions, enabling the efficient construction of novel molecular entities.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, involving the reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and specific, proceeding under mild conditions with excellent yields.
In the context of this compound, CuAAC serves as a powerful method for synthesizing novel hybrid molecules where the imidazo[1,2-a]pyridine (B132010) core is linked to another molecular fragment through a stable triazole bridge. For instance, researchers have reported the synthesis of new 2-arylimidazo[1,2-a]pyridines carrying suitably substituted 1,2,3-triazoles. This approach allows for the modular assembly of diverse molecular structures, which is particularly valuable in the development of new therapeutic agents. By varying the alkyne-containing reactant, a library of compounds with different functionalities can be readily generated from a common this compound precursor.
The resulting triazole ring is not merely a linker; it is a rigid, aromatic unit that can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing the binding affinity of the molecule to its biological target. This feature makes the CuAAC of this compound a highly attractive strategy in drug discovery and medicinal chemistry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation
While CuAAC is a robust reaction, the use of a copper catalyst can be problematic in biological systems due to its cytotoxicity. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. In SPAAC, the alkyne is incorporated into a strained ring system, such as a cyclooctyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.
While direct studies on this compound in SPAAC are not extensively documented, the reactivity of structurally similar azides, such as 8-azidopurines, provides strong evidence for its potential. Research has shown that 8-azidopurine nucleosides and nucleotides readily undergo SPAAC with various cyclooctynes in aqueous solutions at ambient temperature, leading to the efficient formation of fluorescent triazole products. This reaction proceeds under physiological conditions and is bioorthogonal, meaning it does not interfere with native biological processes.
Given the similar electronic environment of the azido (B1232118) group in this compound, it is expected to exhibit comparable reactivity in SPAAC. This opens the door for its use in living cells and organisms for applications such as in vivo imaging and tracking of biomolecules without the concern of copper-induced toxicity.
Bioconjugation and Bioorthogonal Labeling Strategies Utilizing Azido-Imidazopyridines
The azide group is an excellent chemical reporter for bioorthogonal labeling. This two-step strategy involves the introduction of an azide-functionalized molecule into a biological system, followed by the selective reaction of the azide with a probe molecule containing a complementary functional group, such as a strained alkyne or a phosphine (B1218219) (in the case of the Staudinger ligation). This allows for the specific labeling and visualization of biomolecules in their native environment.
This compound can be utilized in such strategies to label proteins, glycans, lipids, and nucleic acids. For example, an this compound derivative could be designed to mimic a natural substrate and be metabolically incorporated into a specific class of biomolecules. Subsequent reaction with a fluorescently tagged cyclooctyne via SPAAC would then allow for the visualization and tracking of these biomolecules within a living cell. This approach provides a powerful tool for studying the dynamics and function of biomolecules in real-time.
The bioorthogonal nature of the azide-alkyne cycloaddition ensures that the labeling reaction is highly specific and does not interfere with the complex biochemical milieu of the cell.
Construction of Complex Molecular Architectures and Functional Materials
The efficiency and modularity of click chemistry make it an ideal tool for the construction of complex molecular architectures and functional materials. The CuAAC reaction, in particular, has been widely used to synthesize macrocycles, dendrimers, and polymers with well-defined structures and properties.
This strategy has been successfully applied to create silica-based materials where the surface is functionalized with molecules via click chemistry. Such materials have potential applications in catalysis, separation science, and as electronic materials. The incorporation of the imidazo[1,2-a]pyridine moiety could impart specific optical or electronic properties to these materials.
Applications in Medicinal Chemistry and Chemical Biology Probes (Excluding Dosage/Administration)
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. The addition of an azido group provides a handle for further functionalization, enhancing its potential in drug discovery and as a tool for chemical biology research.
Scaffold for the Development of Novel Therapeutic Agents
The imidazo[1,2-a]pyridine nucleus is found in a number of marketed drugs and clinical candidates with a wide range of therapeutic applications, including anticancer, antimycobacterial, antiviral, and anti-inflammatory activities. researchgate.netnih.gov The ability to easily modify this scaffold using the 8-azido group via click chemistry allows for the rapid generation of large and diverse libraries of compounds for biological screening.
This approach, known as "click-to-lead," accelerates the drug discovery process by enabling the efficient exploration of the chemical space around the imidazo[1,2-a]pyridine core. For example, by reacting this compound with a variety of alkynes, researchers can systematically investigate how different substituents at the 8-position affect the biological activity of the molecule. This can lead to the identification of new lead compounds with improved potency and selectivity.
The imidazo[1,2-a]pyridine scaffold has been particularly successful in the development of agents targeting various cellular pathways involved in cancer and infectious diseases. nih.govrsc.org The structural modifications enabled by the 8-azido group can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds, ultimately leading to the development of more effective therapeutic agents.
| Therapeutic Area | Target/Mechanism | Significance of Imidazo[1,2-a]pyridine Scaffold |
|---|---|---|
| Anticancer | Kinase inhibition (e.g., PI3K/mTOR, Akt/mTOR), Aldehyde dehydrogenase (ALDH) inhibition, Tubulin polymerization inhibition | Provides a rigid framework for orienting functional groups to interact with specific binding pockets of target proteins. nih.gov |
| Antituberculosis | Inhibition of QcrB, a component of the electron transport chain. | Derivatives have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. |
| Antiviral | Inhibition of viral replication enzymes. | The scaffold serves as a versatile platform for designing inhibitors of various viral targets. researchgate.net |
| Anti-inflammatory | Modulation of inflammatory pathways. | Derivatives have demonstrated the ability to reduce the production of pro-inflammatory mediators. researchgate.net |
Scaffold for the Development of Chemical Biology Probes
Chemical biology probes are small molecules designed to study and manipulate biological systems. The unique properties of the imidazo[1,2-a]pyridine scaffold, such as its fluorescence and ability to interact with biological targets, make it an excellent starting point for the development of such probes.
For instance, imidazo[1,2-a]pyridine derivatives have been developed as fluorescent probes for the detection of biologically important species like hydrogen peroxide and metal ions. mdpi.com The 8-azido group provides a convenient handle to attach other functionalities to these probes, such as targeting moieties to direct the probe to a specific cellular location or reactive groups for covalent labeling of target proteins.
Furthermore, the click reaction of this compound with an alkyne-tagged biomolecule can be used to create probes for activity-based protein profiling (ABPP). In this technique, a reactive probe is used to covalently label active enzymes in a complex biological sample, allowing for their identification and characterization. The imidazo[1,2-a]pyridine core can serve as the reporter tag in such probes, providing a fluorescent signal for detection.
| Probe Type | Target Analyte/Process | Role of this compound |
|---|---|---|
| Fluorescent Probes | Reactive oxygen species (e.g., H2O2), metal ions. | The imidazo[1,2-a]pyridine core acts as the fluorophore, and the azido group allows for conjugation to targeting or reactive moieties. mdpi.com |
| Activity-Based Probes | Enzyme activity profiling. | Can be used as a reporter tag that is attached to a reactive group via the azido functionality for labeling active enzymes. |
| Bioimaging Agents | Tracking of biomolecules in living cells. | The azido group enables bioorthogonal conjugation to biomolecules of interest for fluorescent imaging. |
Design and Synthesis of Chemical Probes for Cellular Pathway Elucidation
The inherent structural versatility of the this compound scaffold has positioned it as a valuable platform for the development of sophisticated chemical probes. These tools are instrumental in dissecting complex cellular pathways, offering insights into biological processes at the molecular level. The introduction of the azido group provides a strategic handle for "click chemistry" reactions, enabling the attachment of reporter molecules such as fluorophores or affinity tags. This modular approach facilitates the design of probes tailored for specific applications in bioimaging, biosensing, and target identification.
Fluorescent Probes for Bioimaging and Biosensing Applications
The imidazo[1,2-a]pyridine core is recognized for its fluorescent properties, making it an excellent scaffold for the design of probes for bioimaging and biosensing. nih.gov Researchers have successfully synthesized fluorescent probes based on this scaffold for the detection of biologically significant species. For instance, a fused imidazopyridine-based sensor was developed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and within HeLa cells. rsc.org This probe demonstrated a "turn-on" fluorescent response for Fe³⁺ and a "turn-off" response for Hg²⁺, with detection limits in the parts-per-billion range.
Another novel probe functionalized with a xanthene dye was designed for the naked-eye detection of Hg²⁺. rsc.org This probe exhibited low cytotoxicity and was successfully used for fluorescence imaging of Hg²⁺ in living HeLa cells. Furthermore, an aggregation-induced emission (AIE) fluorescent probe, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl) oxy) phenyl) imidazo [1,2-a] pyridine (B92270) (B2), was designed to trace hydrogen peroxide (H₂O₂) in living cells. mdpi.com This probe showed a significant fluorescence enhancement upon reaction with H₂O₂, enabling the visualization of both exogenous and endogenous H₂O₂. mdpi.com The development of these probes highlights the potential of the imidazo[1,2-a]pyridine scaffold in creating tools for monitoring dynamic processes within cellular environments.
Utility in Target Identification and Mechanism of Action Studies
The strategic incorporation of the 8-azido group transforms the imidazo[1,2-a]pyridine scaffold into a powerful tool for target identification and elucidating the mechanism of action of bioactive compounds. The azido moiety can be utilized in photoaffinity labeling experiments to covalently link the probe to its biological target upon photoactivation. Subsequent proteomic analysis can then identify the interacting proteins.
In the context of antituberculosis research, whole-cell screening of an imidazo[1,2-a]pyridine library led to the identification of potent inhibitors of Mycobacterium tuberculosis. nih.gov Spontaneous resistant mutants were generated against these compounds, and whole-genome sequencing revealed a single nucleotide polymorphism in the qcrB gene, which encodes a subunit of the electron transport ubiquinol cytochrome c reductase. nih.gov This finding identified QcrB as the molecular target of this class of inhibitors. nih.gov Similarly, in anticancer research, derivatives of imidazo[1,2-a]pyridine have been shown to inhibit signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway. nih.govwaocp.org Probes based on these scaffolds can be used to further investigate the specific kinases and downstream effectors involved in their mechanism of action.
Exploration in Specific Therapeutic Areas (as a scaffold and potential for azido-derivatives)
The imidazo[1,2-a]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.org This heterocyclic system has been extensively explored for the development of new therapeutic agents across various disease areas. The introduction of an azido group at the 8-position offers a promising avenue for creating novel derivatives with enhanced or new biological activities, leveraging this scaffold's inherent pharmacological potential.
Antimicrobial and Antituberculosis Research
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as antimicrobial agents. nih.gov Studies have reported the synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine-based compounds with remarkable inhibitory activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net The structure-activity relationship (SAR) studies indicated that the antimicrobial efficacy is influenced by the nature of substituents on the phenyl ring at the C-2 position and at the C-7 position. researchgate.net
The imidazo[1,2-a]pyridine scaffold has been particularly fruitful in the search for new antituberculosis drugs. scilit.comdocumentsdelivered.comnih.gov Several series of imidazo[1,2-a]pyridine amides have been synthesized and shown to be active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov For example, a set of imidazo[1,2-a]pyridine-3-carboxamides displayed minimum inhibitory concentrations (MICs) in the nanomolar range. nih.gov One of the lead compounds from this series surpassed the potency of the clinical candidate PA-824 by nearly ten-fold against a panel of MDR and XDR strains. nih.gov The primary target for many of these antitubercular imidazo[1,2-a]pyridines has been identified as QcrB, a component of the electron transport chain. nih.gov
| Compound Class | Target Organism/Strain | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine & Imidazo[1,2-a]pyrimidine (B1208166) derivatives | Gram-positive and Gram-negative bacteria | Showed remarkable inhibitory activity against various bacterial strains. | researchgate.net |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis H37Rv, MDR, and XDR strains | Exhibited potent activity with MIC values in the nanomolar range. | nih.gov |
| Imidazo[1,2-a]pyridine inhibitors | Mycobacterium tuberculosis and Mycobacterium bovis BCG | Identified QcrB as the molecular target. | nih.gov |
Anticancer Drug Discovery and Anti-Proliferative Investigations
The imidazo[1,2-a]pyridine scaffold is a prominent feature in the design of novel anticancer agents. rsc.orgresearchgate.net Derivatives have shown potent anti-proliferative activity against a range of cancer cell lines, including melanoma, breast, and cervical cancers. nih.govnih.gov A series of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyridine scaffold demonstrated submicromolar IC₅₀ values against the A375P human melanoma cell line. nih.gov
The anticancer mechanism of these compounds often involves the inhibition of key signaling pathways that are dysregulated in cancer. For instance, novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov Other studies have identified imidazo[1,2-a]pyridine-based compounds as potent dual inhibitors of PI3K and mTOR. researchgate.net Furthermore, steroidal hybrids of imidazo[1,2-a]pyridine have exhibited cytotoxicity against human breast and prostate cancer cell lines, with some compounds showing promising activity at micromolar concentrations. nih.gov
| Compound Series | Cancer Cell Line(s) | Mechanism of Action/Target | Reported Activity | Reference |
|---|---|---|---|---|
| Diarylamide and diarylurea derivatives | A375P human melanoma | Not specified | IC₅₀ values below 0.06 μM | nih.gov |
| Novel imidazo[1,2-a]pyridines | Melanoma and cervical cancer cells | Inhibition of AKT/mTOR pathway | Induction of cell cycle arrest and apoptosis | nih.gov |
| Steroidal imidazo[1,2-a]pyridine hybrids | MCF-7, MDA-MB-231, PC-3, etc. | Not specified | IC₅₀ values in the range of 3-4 μM against MCF-7 | nih.gov |
| Imidazo[1,2-a]pyridine-based compounds | HCC1937 breast cancer cells | Induction of extrinsic apoptosis pathway | IC₅₀ values of 45 µM and 47.7 µM for lead compounds | nih.gov |
Antiviral Agent Development
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends to the development of antiviral agents. nih.gov Research has led to the synthesis of original imidazo[1,2-a]pyridines with significant activity against several viruses. nih.govnih.gov Specifically, derivatives bearing a thioether side chain at the 3-position were found to be highly active against human cytomegalovirus (HCMV) with a therapeutic index greater than 150. nih.gov These compounds also showed pronounced activity against varicella-zoster virus (VZV). nih.gov Structure-activity relationship studies have identified hydrophobicity as a key factor for the antiviral activity of these compounds. nih.gov The imidazo[1,2-a]pyridine moiety is also present in compounds that have been investigated for their anti-HIV properties. nih.gov
Antikinetoplastid Activities and Neglected Tropical Disease Research
The imidazo[1,2-a]pyridine scaffold has emerged as a significant area of interest in the search for novel treatments for neglected tropical diseases (NTDs), particularly those caused by kinetoplastid parasites. These diseases, including leishmaniasis, Chagas disease, and human African trypanosomiasis, affect millions of people worldwide, and current therapeutic options are often limited by toxicity, resistance, and complex administration routes. Research into imidazo[1,2-a]pyridine derivatives has revealed their potential as antikinetoplastid agents, although specific studies focusing on the 8-azido substituted variant are not prominently available in the current body of scientific literature.
Derivatives of the core imidazo[1,2-a]pyridine structure have been synthesized and evaluated for their activity against various kinetoplastid species. For instance, a series of imidazo[1,2-a]pyridine-chalcone conjugates were screened for their effectiveness against Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum. mdpi.com In these studies, certain analogues demonstrated significant activity, with IC50 values in the low micromolar range against the different parasites. mdpi.com The structure-activity relationship (SAR) studies in this area have been crucial in identifying key structural features that enhance the antikinetoplastid effects of these compounds.
While the broader class of imidazo[1,2-a]pyridines has shown promise, there is a notable lack of specific research on the antikinetoplastid activities of this compound. The influence of the azido group at the 8-position on the biological activity against kinetoplastid parasites remains an unexplored area. Future research could investigate whether the introduction of the azido moiety at this position could enhance potency, improve selectivity, or overcome existing resistance mechanisms. Such studies would be a valuable addition to the ongoing efforts to develop new and effective treatments for these devastating neglected diseases.
Table 1: Antikinetoplastid Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Analogue | Target Organism | IC50 (μM) |
| 7f | T. cruzi | 8.5 |
| 7f | T. b. brucei | 1.35 |
| 7e | T. b. rhodesiense | 1.13 |
Data sourced from studies on imidazo[1,2-a]pyridine-chalcone conjugates.
Modulation of Enzyme Activities (e.g., QcrB, CBP/P300 Bromodomain Inhibitors)
The imidazo[1,2-a]pyridine scaffold has been identified as a versatile framework for the development of inhibitors targeting various enzymes, highlighting its potential in therapeutic applications ranging from infectious diseases to oncology. While specific data on this compound is limited, research on related analogues has demonstrated significant inhibitory activity against key enzymes such as QcrB and CBP/P300 bromodomains.
QcrB Inhibition:
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of QcrB, a subunit of the ubiquinol cytochrome c reductase in Mycobacterium tuberculosis. This enzyme is a crucial component of the electron transport chain, and its inhibition is a validated strategy for combating tuberculosis. High-throughput screening campaigns have led to the discovery of imidazo[1,2-a]pyridine-based compounds with minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against various M. tuberculosis strains. researchgate.netrsc.org The development of these inhibitors is a significant step towards new anti-tubercular agents with novel mechanisms of action.
CBP/P300 Bromodomain Inhibition:
In the field of epigenetics, the imidazo[1,2-a]pyridine core has been utilized to design inhibitors of the bromodomains of the histone acetyltransferases CBP and p300. These bromodomains are "readers" of epigenetic marks and are implicated in the regulation of gene transcription. Their dysregulation is associated with various cancers. rsc.org Novel imidazo[1,2-a]pyridine derivatives have been synthesized and shown to be potent and selective inhibitors of CBP/p300 bromodomains, with IC50 values in the nanomolar range. mdpi.com This inhibitory activity presents a promising avenue for the development of new anti-cancer therapies.
While these findings underscore the potential of the imidazo[1,2-a]pyridine scaffold as a modulator of enzyme activity, it is important to note the absence of specific research detailing the effects of the 8-azido substitution. The impact of the azido group at this position on the binding affinity and inhibitory potency against enzymes like QcrB and CBP/P300 bromodomains is yet to be determined.
Table 2: Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Enzyme | Activity (IC50/MIC) |
| Imidazo[1,2-a]pyridine analogues | M. tuberculosis QcrB | MICs ranging from 0.03 to 5 µM |
| Dimethylisoxazole-attached imidazo[1,2-a]pyridines | CBP Bromodomain | IC50 of 72 nM (for compound UMB298) |
Data sourced from studies on various imidazo[1,2-a]pyridine derivatives. mdpi.comresearchgate.netrsc.org
Applications in Materials Science (e.g., Functional Polymers, Sensors)
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold have led to its exploration in the field of materials science, particularly in the development of functional materials such as fluorescent sensors. The aromatic, fused-ring system of imidazo[1,2-a]pyridine provides a rigid framework that can be readily functionalized to create molecules with specific sensing capabilities. While the broader class of imidazo[1,2-a]pyridines has shown utility in this area, specific applications of this compound in materials science are not well-documented in the available literature.
Imidazo[1,2-a]pyridine derivatives have been successfully employed as fluorescent probes for the detection of various metal ions. For example, a fused imidazopyridine-based sensor has been designed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and even within living cells. rsc.org These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target analyte causes a significant change in the fluorescence intensity of the compound. The design of such sensors leverages the coordination of the target ion with heteroatoms within the imidazo[1,2-a]pyridine structure, leading to a modulation of its electronic properties and, consequently, its fluorescence.
The potential for incorporating the 8-azido group into such systems is an intriguing prospect for future research. The azido group is known for its utility in "click chemistry," a set of powerful and reliable reactions for the covalent modification of molecules. An this compound could, therefore, serve as a versatile building block for the construction of more complex functional materials. For instance, it could be used to attach the imidazo[1,2-a]pyridine fluorophore to polymers, nanoparticles, or biomolecules, thereby creating novel materials for applications in sensing, imaging, and diagnostics. However, the synthesis and investigation of such materials based on this compound have yet to be reported.
Table 3: Sensing Applications of Imidazo[1,2-a]pyridine-Based Compounds
| Sensor Type | Target Analyte | Detection Limit |
| Fused Imidazopyridine Fluorescent Probe | Fe³⁺ | 4.0 ppb |
| Fused Imidazopyridine Fluorescent Probe | Hg²⁺ | 1.0 ppb |
Data sourced from a study on a fused imidazopyridine-based fluorescent sensor. rsc.org
Future Perspectives and Emerging Research Directions for 8 Azidoimidazo 1,2 a Pyridine
Development of More Efficient and Regioselective Synthetic Methodologies for Azido-Imidazopyridines
The synthesis of imidazo[1,2-a]pyridines (IMPs) is a well-established area of research, but the introduction of an azide (B81097) group, particularly at the 8-position, presents unique challenges regarding efficiency and regioselectivity. rsc.orgrsc.org Future research is geared towards overcoming these hurdles by developing novel synthetic protocols. A significant area of focus is the advancement of one-pot, multicomponent reactions (MCRs). mdpi.comnanomaterchem.com For instance, a recently developed one-pot process utilizing the Groebke–Blackburn–Bienaymé (GBB) 3-component reaction allows for the synthesis of various imidazo[1,2-a]pyridines functionalized with azides under mild conditions, showcasing a green and efficient approach. mdpi.com
Key goals for future synthetic methodologies include:
Improving Regioselectivity: Directing the azide functionalization specifically to the C-8 position of the imidazo[1,2-a]pyridine (B132010) ring is a primary objective. Current methods often result in mixtures of isomers or require multi-step procedures. researchgate.net Developing novel catalytic systems or leveraging directing groups could provide more precise control over the position of azidation.
Expanding Substrate Scope: New methods should tolerate a wider range of functional groups on the imidazo[1,2-a]pyridine core, allowing for the creation of diverse libraries of 8-azido derivatives for subsequent screening and application. mdpi.com
Recent synthetic strategies have employed various catalysts and reaction conditions to functionalize the imidazo[1,2-a]pyridine scaffold, which can be adapted for azido-derivatives. organic-chemistry.orgrsc.org
| Synthetic Approach | Key Features | Potential Advantages for Azido-Imidazopyridines |
| One-Pot Multicomponent Reactions (e.g., GBB-3CR) mdpi.com | Combines multiple reactants in a single step under mild conditions. | High atom economy, operational simplicity, access to diverse azide-functionalized products. |
| Visible Light-Induced C-H Functionalization mdpi.com | Uses light as a renewable energy source to activate C-H bonds. | Potentially allows for direct and regioselective introduction of azide precursors under mild conditions. |
| Transition Metal Catalysis rsc.org | Employs catalysts (e.g., copper, palladium) for C-N bond formation. | High efficiency and potential for controlling regioselectivity in amination reactions that could be adapted for azides. |
| Solid-Phase Synthesis nih.gov | Synthesizes molecules on a solid support, simplifying purification. | Enables the rapid generation of libraries of 8-azidoimidazo[1,2-a]pyridine-carboxamides for high-throughput screening. |
Advanced Computational Design and Virtual Screening of Novel this compound Derivatives
Computational chemistry is poised to accelerate the discovery of novel this compound derivatives with tailored biological activities. Virtual screening and in silico design allow for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest potential for interacting with specific biological targets. nih.govrsc.orgresearchgate.net
An innovative approach involves collaborative virtual screening, where multiple proprietary libraries from different institutions are probed in silico to expand the chemical space around a hit compound. nih.govrsc.org This strategy has been successfully used to explore imidazo[1,2-a]pyridine hits for visceral leishmaniasis, rapidly generating structure-activity relationship (SAR) data and identifying vectors for optimization. nih.gov
Future computational efforts will likely focus on:
Target-Specific Library Design: Designing virtual libraries of this compound derivatives specifically tailored to bind to the active sites of key biological targets, such as protein kinases, enzymes in pathogenic bacteria, or viral proteins. acs.orgnih.govresearchgate.net The azide group can be computationally modeled as a key pharmacophoric feature or as a latent reactive handle for covalent modification.
Predictive ADMET Modeling: Utilizing algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. acs.org This helps in prioritizing candidates with favorable drug-like properties early in the discovery process, reducing late-stage attrition.
Quantum Computational Studies: Applying density functional theory (DFT) to investigate the electronic properties, reactivity, and HOMO-LUMO energy gaps of novel derivatives to better understand their chemical behavior and potential for interaction with biological systems. acs.org
The imidazo[1,2-a]pyrimidine (B1208166) scaffold, structurally similar to imidazo[1,2-a]pyridine, has also been the subject of computational studies to design potential inhibitors for targets like the SARS-CoV-2 spike protein, demonstrating the utility of these approaches for related heterocyclic systems. nih.gov
Expanding the Scope of Click Chemistry Applications in Niche Fields (e.g., Nanotechnology, Diagnostics)
The azide group on this compound is a prime functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This highly efficient and biocompatible reaction allows for the covalent ligation of the imidazopyridine scaffold to other molecules or materials. mdpi.com While widely used in bioconjugation, future applications are set to expand into more specialized, niche fields.
Nanotechnology: The modification of nanoparticles with this compound derivatives via click chemistry can lead to the development of sophisticated drug delivery systems. nih.gov By clicking the scaffold onto nanocarriers, it's possible to create targeted therapies that deliver a therapeutic payload specifically to diseased cells, potentially enhancing efficacy and reducing side effects. mdpi.comnih.gov
Diagnostics: The development of diagnostic probes is another promising area. This compound can be clicked onto fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. These probes can then be used in various assays for detecting specific biomolecules or for imaging biological processes.
Materials Science: The ability to functionalize surfaces and polymers with this scaffold via click chemistry opens doors in materials science. This could lead to the creation of novel biomaterials with specific cell-adhesion properties or surfaces with antimicrobial characteristics, leveraging the inherent biological activity of the imidazo[1,2-a]pyridine core. mdpi.com
The reliability and orthogonality of click chemistry make it an ideal tool for these applications, as it allows for the precise attachment of the imidazopyridine unit without altering the function of the nanoparticle or diagnostic reporter. nih.govnih.gov
Deeper Elucidation of Biological Targets and Precise Mechanisms of Action for Azido-Imidazopyridine Probes
The imidazo[1,2-a]pyridine core is a "privileged scaffold" found in numerous biologically active compounds and approved drugs. rsc.orgnih.govnih.gov Derivatives have shown a wide range of pharmacological activities, including anticancer, antituberculosis, and antibacterial effects. mdpi.comnih.govnih.gov However, for many derivatives, the precise molecular targets and mechanisms of action remain to be fully elucidated.
The 8-azido group is an invaluable tool for chemical biology studies aimed at target identification and validation. Using the azide as a "bioorthogonal handle," researchers can employ strategies such as:
Affinity-Based Protein Profiling (AfBPP): An alkyne-tagged derivative of a biologically active this compound can be synthesized. This probe is introduced to cells or cell lysates, where it binds to its protein targets. Covalent linkage is then achieved via click chemistry to a reporter tag (like biotin), allowing for the isolation and subsequent identification of the target proteins by mass spectrometry-based proteomics. researchgate.net
Photoaffinity Labeling: The azide group can be converted into a highly reactive nitrene upon UV irradiation. If the compound is bound to its biological target, this nitrene will form a covalent bond with nearby amino acid residues, permanently labeling the target protein for subsequent identification.
Recent research on imidazo[1,2-a]pyridines has identified several key targets, providing a foundation for future studies. For example, in Mycobacterium tuberculosis, certain analogues have been found to target QcrB, a subunit of the electron transport chain, or inhibit ATP synthase. nih.govnih.gov In cancer, they have been shown to inhibit pathways such as PI3K/mTOR and tubulin polymerization. nih.gov Using 8-azido probes will allow for a more direct and unbiased confirmation of these targets and the discovery of new ones.
| Research Area | Identified/Proposed Targets for Imidazo[1,2-a]pyridines | Future Role of 8-Azido Probes |
| Antituberculosis | QcrB (ubiquinol cytochrome C reductase), ATP synthase. nih.govnih.gov | Directly label and confirm target engagement within the mycobacterial proteome. |
| Anticancer | PI3K/mTOR pathway, Tubulin, EGFR, CDKs. researchgate.netnih.gov | Identify specific kinase targets and off-targets in cancer cell lines. |
| Antiprotozoal | Kinetoplastid-related enzymes/proteins. semanticscholar.org | Uncover novel mechanisms of action against parasites like Trypanosoma and Leishmania. |
| Antibacterial | Peptide deformylase, DNA/RNA synthesis pathways. mdpi.com | Profile bacterial proteomes to find targets and understand resistance mechanisms. |
Integration into Chemical Genetics and Systems Biology for Phenotypic Profiling and Target Validation
Chemical genetics utilizes small molecules to perturb biological systems, offering a powerful approach to understanding gene function and validating drug targets. plos.org this compound and its derivatives are ideal tools for such studies due to their potential to induce specific cellular phenotypes.
A key study using chemical-genetic profiling in yeast (Saccharomyces cerevisiae) demonstrated the profound impact of subtle structural changes on the mode of action of imidazo-heterocycles. plos.org The study compared a 3-nitroso-imidazo[1,2-a]pyridine with its corresponding imidazo[1,2-a]pyrimidine analogue, which differs only by a nitrogen atom at the 8-position. The results were striking:
The imidazo[1,2-a]pyridine derivative compromised mitochondrial function.
The imidazo[1,2-a]pyrimidine derivative caused nuclear DNA damage.
This highlights that the C-N substitution at the 8-position, where the azide group is located in this compound, can dramatically alter the compound's biological effect and intracellular targeting. plos.org
Future research will leverage these capabilities by:
High-Throughput Phenotypic Screening: Screening libraries of this compound derivatives against panels of genetically modified cell lines (e.g., yeast deletion libraries or human haploid cell lines) to generate comprehensive phenotypic profiles.
Proteomic Profiling: Using quantitative proteomics to analyze global changes in protein expression and post-translational modifications in cells treated with these compounds. nih.govmsaid.de This systems-level data can reveal downstream effects and affected pathways, providing clues to the compound's mechanism of action.
Target Deconvolution: Combining phenotypic data with affinity-based pulldown experiments (using the azide handle) to directly link a compound's cellular effect with its molecular target, thus providing robust target validation.
By integrating this compound into chemical genetics and systems biology workflows, researchers can systematically map the compound's interactions within the complex cellular network, accelerating the journey from hit compound to validated drug lead.
Q & A
Q. Basic Research Focus
- FT-IR : Confirms azide (–N₃) stretches at ~2100 cm⁻¹ and imidazole ring vibrations .
- ¹H/¹³C NMR : Identifies substituent regiochemistry (e.g., methyl at C6 vs. C8) and aromatic proton coupling patterns .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways .
- HPLC : Ensures >95% purity, critical for biological assays .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Focus
Discrepancies often arise from assay conditions (e.g., cell line variability) or substituent positioning. A systematic approach includes:
Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and controls .
Structural Reanalysis : Verify substituent positions via X-ray crystallography to rule out misassignment .
Meta-Analysis : Compare datasets across studies to identify trends (e.g., electron-donating groups correlate with higher antimicrobial activity) .
What computational methods predict the reactivity and interaction mechanisms of this compound derivatives?
Q. Advanced Research Focus
- DFT Calculations : Model electron distribution and azide group reactivity to predict regioselectivity in substitution reactions .
- Molecular Docking : Simulate binding to targets like c-Met kinase or bacterial enzymes to prioritize derivatives for synthesis .
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying key hydrophobic/electrostatic interactions .
How can synthetic routes be optimized to improve selectivity for this compound over other imidazopyridine isomers?
Q. Advanced Research Focus
Lewis Acid Catalysis : Use ZnCl₂ or FeCl₃ to direct azide incorporation at C8 via chelation control .
Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing side products .
Solid-Phase Synthesis : Anchor intermediates on resin to enforce regioselectivity, achieving >90% purity .
What strategies mitigate toxicity concerns in this compound-based drug candidates?
Q. Advanced Research Focus
Prodrug Design : Mask the azide group with hydrolyzable moieties (e.g., acetyl) to reduce off-target effects .
In Silico Toxicity Screening : Use ADMET predictors to flag derivatives with high hepatotoxicity risk .
In Vivo Profiling : Compare LD₅₀ values across animal models (e.g., murine vs. zebrafish) to identify species-specific toxicity .
How do structural modifications at the 8-position influence the photophysical properties of imidazo[1,2-a]pyridine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
